3-磺酰基苯甲酰氯

描述

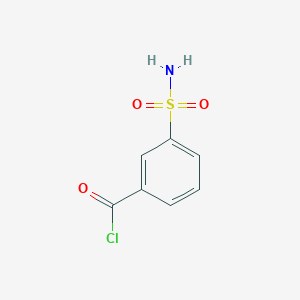

3-Sulfamoylbenzoyl chloride, also known as 4-Chloro-3-sulfamoylbenzoyl chloride, is a synthetic chemical compound with the molecular formula C7H5Cl2NO3S and a molecular weight of 254.09 .

Synthesis Analysis

4-Chloro-3-sulfamoylbenzoyl chloride is a synthetic chemical that can be used in the preparation of pharmaceutical preparations. It is an acylation agent and is used to form esters or amides with carboxylic acids, alcohols, or phenols .Molecular Structure Analysis

The molecular structure of 3-Sulfamoylbenzoyl chloride consists of 7 carbon atoms, 5 hydrogen atoms, 2 chlorine atoms, 1 nitrogen atom, 3 oxygen atoms, and 1 sulfur atom .Chemical Reactions Analysis

While specific chemical reactions involving 3-Sulfamoylbenzoyl chloride are not detailed in the search results, it’s known that this compound is used as an intermediate in the synthesis of other compounds .Physical And Chemical Properties Analysis

3-Sulfamoylbenzoyl chloride has a density of 1.6±0.1 g/cm3, a boiling point of 424.6±55.0 °C at 760 mmHg, and a molar refractivity of 53.6±0.4 cm3 . It also has 4 H-bond acceptors, 2 H-bond donors, and 2 freely rotating bonds .科学研究应用

催化和合成

离子液体磺酸官能化吡啶氯化物:这种新型离子液体被合成用于 12-芳基-8,9,10,12-四氢苯并[a]-呫喃-11-酮的无溶剂合成中高效、均相和可重复使用的催化。它涉及一锅多组分缩合过程,强调了磺酸官能化化合物在有机合成中的重要性(Moosavi‐Zare 等,2013)。

β-酮酸酯的酯交换反应:磺胺酸和 1-丙基-3-甲基咪唑鎓氯化物离子液体被协同用于乙酰乙酸酯与不同醇的化学选择性酯交换反应。这证明了磺酰胺化合物在提高有机反应选择性和效率中的作用(王博等,2003)。

四氢苯并[b]吡喃衍生物的合成:磺酸官能化吡啶氯化物,一种新的离子液体,被用于四氢苯并[b]吡喃衍生物的一锅合成中,展示了磺酰胺衍生物在促进复杂有机反应中的多功能性(Zolfigol 等,2015)。

抗菌合成

新型噻唑、吡啶酮、吡唑、色满、腙衍生物:磺酰基部分被整合到各种杂环化合物的合成中,突出了其作为抗菌剂结构的潜力(达维什等,2014)。

具有抗菌特性的磺酰胺类似物:对带有苯二氧杂环部分的 N-取代磺酰胺的研究揭示了显着的抗菌潜力,表明磺酰胺结构在开发新抗生素中的价值(阿巴西等,2016)。

安全和危害

作用机制

Target of Action

3-Sulfamoylbenzoyl chloride is primarily used as an intermediate in the synthesis of various pharmaceutical compounds . .

Mode of Action

As an intermediate in pharmaceutical synthesis, 3-Sulfamoylbenzoyl chloride is involved in chemical reactions rather than direct interactions with biological targets. It is often used as an acylation agent to form esters or amides with carboxylic acids, alcohols, or phenols .

Action Environment

The action of 3-Sulfamoylbenzoyl chloride is primarily in the context of chemical reactions during pharmaceutical synthesis. Factors such as temperature, pH, and the presence of other reactants can influence its reactivity and the yield of the desired product .

属性

IUPAC Name |

3-sulfamoylbenzoyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO3S/c8-7(10)5-2-1-3-6(4-5)13(9,11)12/h1-4H,(H2,9,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLICAYDHIJRPTL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)N)C(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-4-(N-benzyl-N-methylsulfamoyl)-N-(4-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2870006.png)

![1-(3-{[6-Chloro-2-(methylsulfanyl)pyrimidin-4-yl]amino}phenyl)ethan-1-one](/img/structure/B2870008.png)

![1-[3-(Aminomethyl)pyrrolidin-1-yl]-2-phenylethanone;hydrochloride](/img/structure/B2870011.png)

![[3-(2,5-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2870012.png)

![4-(1-allyl-1H-benzo[d]imidazol-2-yl)-1-benzylpyrrolidin-2-one](/img/structure/B2870015.png)

![3-((2-(2,4-dimethylphenyl)-2-oxoethyl)thio)-7-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2870018.png)

![1-benzyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B2870019.png)

![8-[(4-benzylpiperazin-1-yl)methyl]-3-methyl-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)

![Ethyl 2-(3-((tert-butoxycarbonyl)amino)bicyclo[1.1.1]pentan-1-yl)acetate](/img/structure/B2870027.png)